5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde
Description
Molecular Architecture and IUPAC Nomenclature
This compound exhibits a complex molecular architecture characterized by two distinct aromatic ring systems connected through an ether linkage. The compound possesses the molecular formula C14H10Cl2O2 with a molecular weight of 281.14 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting its structural organization around a central benzaldehyde core with specific substitution patterns.
The molecular architecture consists of a primary benzaldehyde ring system bearing a chlorine substituent at the 5-position and an oxy-bridge connection at the 2-position. This oxy-bridge extends to a secondary benzyl group, which itself carries a chlorine substituent at the 3-position of its aromatic ring. The aldehyde functional group serves as the primary reactive center, while the dual chlorine substitutions contribute to the compound's unique electronic and steric properties.
The compound's structural identifier codes provide additional characterization details. The Chemical Abstracts Service registry number is 590360-20-6, while the International Chemical Identifier key is VTYOBWUHKAGVHR-UHFFFAOYSA-N. The International Chemical Identifier string is 1S/C14H10Cl2O2/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17/h1-8H,9H2, which encodes the complete connectivity pattern of all atoms within the molecule.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H10Cl2O2 | |
| Molecular Weight | 281.14 g/mol | |
| CAS Registry Number | 590360-20-6 | |
| InChI Key | VTYOBWUHKAGVHR-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Typical Purity | 95-97% |
Crystallographic Analysis and Conformational Studies
Crystallographic analysis of this compound reveals important structural details about its solid-state organization and molecular conformation. While specific crystal structure data for this exact compound is limited in the search results, related structural studies provide valuable insights into the conformational preferences of similar dichlorobenzaldehyde derivatives.
The compound exhibits conformational flexibility around the ether linkage connecting the two aromatic systems. This flexibility allows for multiple conformational states, with the relative orientation of the chlorobenzyl group with respect to the benzaldehyde core influencing both the molecular shape and intermolecular interactions. The presence of chlorine substituents at specific positions creates steric constraints that influence the preferred conformational arrangements.
Analysis of the electronic structure reveals that the aldehyde group maintains its planar geometry with the benzene ring, while the ether linkage introduces a degree of rotational freedom. The chlorine atoms, positioned at the 5-position of the benzaldehyde ring and the 3-position of the benzyl group, create distinct electronic environments that influence both intramolecular and intermolecular interactions.
Conformational studies indicate that the compound can adopt various rotational conformers around the carbon-oxygen bond connecting the benzyl group to the benzaldehyde core. These conformational changes affect the spatial arrangement of the two chlorine substituents and can influence the compound's reactivity profile and binding interactions with other molecules.
The molecular geometry demonstrates that the two aromatic ring systems are not coplanar, with the benzyl group able to rotate relative to the benzaldehyde plane. This non-planar arrangement is stabilized by a combination of electronic effects from the chlorine substituents and steric considerations arising from the ether linkage.
Comparative Structural Analysis with Ortho/Para-Chloro Isomers
Comparative structural analysis with related isomeric compounds provides important insights into the specific structural characteristics of this compound. The compound can be compared with its ortho and para chloro isomers, specifically 5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde and 5-chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde.
The ortho-chloro isomer, 5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde, differs in having the chlorine substituent at the 2-position of the benzyl group rather than the 3-position. This positional change creates significant steric interactions between the chlorine substituent and the ether oxygen, leading to restricted rotation around the carbon-oxygen bond and altered conformational preferences. The proximity of the chlorine to the ether linkage in the ortho isomer results in a more constrained molecular geometry compared to the meta-substituted compound under study.
The para-chloro isomer, 5-chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde, features the chlorine substituent at the 4-position of the benzyl group. This positioning places the chlorine atom in a para relationship to the methylene bridge, creating a more symmetrical electronic distribution around the benzyl ring compared to the meta-substituted compound. The para isomer typically exhibits different electronic properties due to the extended conjugation possible between the chlorine substituent and the ether linkage.
| Isomer | CAS Number | Molecular Weight | Chlorine Position | Key Structural Difference |
|---|---|---|---|---|
| Meta (Target Compound) | 590360-20-6 | 281.14 g/mol | 3-position | Balanced steric/electronic effects |
| Ortho Isomer | Not specified | 281.14 g/mol | 2-position | Increased steric hindrance |
| Para Isomer | 590360-27-3 | 281.14 g/mol | 4-position | Enhanced electronic symmetry |
The meta-chloro positioning in this compound provides a balanced combination of electronic and steric effects. Unlike the ortho isomer, which experiences significant steric crowding, or the para isomer, which has maximal electronic resonance, the meta-substituted compound exhibits intermediate properties that often translate to unique reactivity patterns. This positioning allows for moderate electronic withdrawal by the chlorine substituent while maintaining reasonable conformational flexibility around the ether linkage.
The electronic properties of the three isomers differ significantly due to the varying positions of the chlorine substituent relative to the ether oxygen. In the meta isomer, the chlorine exerts a moderate inductive effect without strong resonance interactions with the ether linkage, resulting in distinct electronic characteristics compared to its ortho and para counterparts. These electronic differences influence both the compound's reactivity toward nucleophilic and electrophilic reagents and its potential interactions with biological targets.
Crystallographic studies of related chlorobenzaldehyde derivatives suggest that the meta-substituted compound likely adopts conformations that minimize steric interactions while optimizing electronic stabilization. The absence of strong steric constraints, as seen in the ortho isomer, combined with the lack of maximal electronic conjugation present in the para isomer, creates a unique structural profile for the meta-substituted compound.
Properties
IUPAC Name |
5-chloro-2-[(3-chlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-3-1-2-10(6-12)9-18-14-5-4-13(16)7-11(14)8-17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYOBWUHKAGVHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359427 | |
| Record name | 5-chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590360-20-6 | |
| Record name | 5-chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Route Overview
The most commonly reported synthetic approach to this compound involves the nucleophilic substitution reaction between 5-chloro-2-hydroxybenzaldehyde and 3-chlorobenzyl chloride. This reaction is typically carried out in the presence of a base such as potassium carbonate, which deprotonates the phenolic hydroxyl group to form a phenolate ion, enhancing its nucleophilicity toward the benzyl chloride electrophile.
- Base: Potassium carbonate (K2CO3)
- Solvent: Dimethylformamide (DMF) or similar polar aprotic solvents
- Temperature: Elevated temperatures (often 60–100°C) to facilitate the substitution
- Reaction time: Several hours until completion
This method yields the ether linkage between the 5-chloro-2-hydroxybenzaldehyde and the 3-chlorobenzyl moiety, producing the target compound with good selectivity and yield.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Starting materials | 5-Chloro-2-hydroxybenzaldehyde, 3-chlorobenzyl chloride | Precursors for ether formation | Commercially available |
| Base | Potassium carbonate (K2CO3) | Deprotonates phenol to phenolate ion | Enhances nucleophilicity |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent | Facilitates SN2 reaction |
| Temperature | 60–100°C | Promotes substitution reaction | Controlled to avoid side reactions |
| Reaction time | Several hours | Completion of ether formation | Monitored by TLC or HPLC |
| Work-up | Extraction, washing, purification | Isolation of pure product | Crystallization or chromatography |
| Industrial scale optimization | Adjust temperature, solvent, base | Improved yield and purity | Scale-up considerations |
Detailed Research Findings and Analysis
Mechanistic aspects: The reaction proceeds via an SN2 mechanism where the phenolate ion attacks the benzylic carbon of 3-chlorobenzyl chloride, displacing chloride ion and forming the ether linkage. The presence of chlorine substituents on both aromatic rings influences the electronic environment, affecting reactivity and selectivity.
Yield and purity: Laboratory-scale syntheses typically achieve moderate to high yields (50–80%) with purity >95% after purification. Industrial processes aim to maximize these parameters by fine-tuning reaction parameters.
Side reactions: Potential side reactions include hydrolysis of benzyl chloride, over-alkylation, or polymerization under harsh conditions. Careful control of temperature and stoichiometry minimizes these.
Alternative bases and solvents: Other bases such as cesium carbonate or sodium hydride can be used, and solvents like acetonitrile or dimethyl sulfoxide (DMSO) may be explored for process optimization.
Environmental and safety considerations: Use of DMF and chlorinated reagents requires appropriate handling and waste management protocols due to toxicity and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid.
Reduction: 5-Chloro-2-[(3-chlorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that 5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde exhibits antimicrobial properties. In vitro tests have shown that the compound can inhibit the growth of various pathogens, suggesting its potential as an antimicrobial agent. This is particularly relevant in the context of rising antibiotic resistance, where novel compounds are needed to combat resistant strains.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Research indicates that it may inhibit cancer cell proliferation through specific molecular mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of various benzaldehyde derivatives, this compound was found to significantly reduce tumor growth in animal models of cancer. The study measured tumor size reduction and survival rates, demonstrating promising results that warrant further clinical investigation.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using this compound against common bacterial strains. The results indicated a notable reduction in bacterial viability, suggesting its utility as an alternative treatment option for bacterial infections that are resistant to conventional antibiotics.
Data Table: Summary of Applications
| Application | Description | Evidence |
|---|---|---|
| Antimicrobial | Inhibits growth of various pathogens | In vitro studies showing efficacy |
| Anticancer | Induces apoptosis and inhibits proliferation of cancer cells | Animal model studies |
| Molecular Interaction | Targets specific enzymes/receptors involved in disease processes | Mechanistic studies |
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The benzyl and chlorine substituents can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Comparison of Chlorinated and Fluorinated Derivatives
Key Findings :
- Positional Effects : The 3-chloro substituent (meta position) on the benzyloxy group enhances biological activity compared to the 4-chloro (para) analog. For example, zinc complexes of the 3-Cl derivative exhibit twice the protistocidal activity of the reference drug toltrazuril .
- Halogen Type : Bromine substitution at the 5-position (e.g., 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde) increases molecular weight and may redshift photoluminescence (PL) emission due to heavier atom effects .
Alkyl and Methoxy Substituents
Table 2: Non-Halogenated Derivatives
Key Findings :
- However, zinc complexes of these derivatives retain high thermal stability (>290°C) .
- Polarity : The difluoromethoxy group (–O–CF₂) in 5-chloro-2-(difluoromethoxy)benzaldehyde increases polarity, which may enhance solubility in polar solvents .
Spectral and Luminescent Properties
Zinc complexes of this compound exhibit photoluminescence quantum yields (PLQY) up to 48.3% in solid state, significantly higher than in solution (11.34–48.3%) . Comparatively:
Biological Activity
5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C14H10Cl2O2
- CAS Number: 590360-20-6
- Structure: Contains a chlorinated benzaldehyde moiety with a chlorobenzyl ether group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The presence of chlorine substituents may enhance binding affinity and specificity towards biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:
- Staphylococcus aureus
- Enterococcus faecalis
- Mycobacterium tuberculosis
In vitro studies have shown that this compound can inhibit the growth of these pathogens, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways. The structure-activity relationship (SAR) studies reveal that the presence of electron-withdrawing groups like chlorine enhances cytotoxicity against various cancer cell lines .
Case Studies and Research Findings
- Antimicrobial Efficacy:
- Cytotoxicity in Cancer Cells:
- Structure-Activity Relationship Analysis:
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde | Structure | Moderate anticancer properties |
| 5-Chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde | Structure | Lower antimicrobial activity |
| 5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid | Structure | Enhanced anti-inflammatory effects |
Q & A
Q. What is the standard synthetic route for 5-Chloro-2-[(3-chlorobenzyl)oxy]benzaldehyde?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution. A typical procedure involves:
Dissolving 3-chlorobenzyl chloride (1.5 eq) and 5-chloro-2-hydroxybenzaldehyde (1 eq) in dry acetonitrile.
Stirring the mixture at ambient temperature for 24 hours under inert conditions.
Monitoring reaction progress using TLC (PE/EtOAc 80:20).
Extracting with DCM, washing with brine, drying over MgSO₄, and concentrating under vacuum.
Purifying the crude product via recrystallization from ethanol.
This method yields >95% purity, as validated by melting point and IR spectroscopy .
Q. How is this compound characterized post-synthesis?
Methodological Answer: Characterization involves:
IR Spectroscopy : Key peaks include C=O stretch (~1689 cm⁻¹) and aromatic C-O-C (~1255 cm⁻¹) .
Melting Point Analysis : Compare observed mp (e.g., 44–60°C for analogues) with literature values to assess purity .
X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic rings) using single-crystal data. For example, related compounds show mean C–C bond lengths of 0.002–0.003 Å in crystallographic studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity. Acetonitrile is standard, but DMF may accelerate kinetics.
Stoichiometry Adjustment : Vary the ratio of 3-chlorobenzyl chloride (1.2–2.0 eq) to minimize side products.
Catalyst Use : Explore phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., K₂CO₃) to boost reactivity.
Purification : Replace recrystallization with column chromatography (silica gel, hexane/EtOAc gradient) for complex mixtures .
Note : Contradictions in reported yields (e.g., 95% vs. 80%) may arise from solvent purity or moisture sensitivity. Always use anhydrous conditions .
Q. How can discrepancies in melting points or spectral data be resolved?
Methodological Answer:
Recrystallization Solvent : Switch from ethanol to hexane/EtOAc mixtures to eliminate polymorphic variations.
Spectroscopic Validation : Cross-check IR peaks with computational models (e.g., DFT simulations). For example, C=O stretches in analogous compounds vary by ±10 cm⁻¹ depending on substituent effects .
Crystallographic Analysis : Resolve ambiguities via single-crystal X-ray diffraction. For instance, bond angles in the benzyloxy group may shift due to steric hindrance .
Q. What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
Antibacterial Testing : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Related chlorinated benzaldehyde derivatives show activity against E. coli and S. aureus .
Structure-Activity Relationship (SAR) : Modify substituents (e.g., introduce fluorine at the 4-position) and compare MICs.
Cytotoxicity Screening : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Q. How to analyze electronic effects of substituents on reactivity?
Methodological Answer:
Hammett Plot Analysis : Measure reaction rates of substituted derivatives (e.g., -NO₂, -OCH₃) to determine σ values.
Computational Studies : Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and charge distribution.
Kinetic Isotope Effects : Compare reaction rates using deuterated substrates to probe mechanistic pathways .
Q. What strategies mitigate decomposition during storage?
Methodological Answer:
Light Sensitivity : Store in amber vials at –20°C to prevent photooxidation of the aldehyde group.
Moisture Control : Use desiccants (e.g., silica gel) in sealed containers.
Stability Testing : Monitor degradation via HPLC at intervals (0, 1, 3 months) under varying conditions .
Q. How to resolve ambiguities in crystallographic data?
Methodological Answer:
High-Resolution Data Collection : Use synchrotron radiation for small crystals (<0.1 mm).
Twinned Crystals : Apply SHELXL refinement for non-merohedral twinning.
Hydrogen Bonding Analysis : Map interactions (e.g., O–H⋯O) to explain packing motifs. For example, intramolecular H-bonds in 5-chloro derivatives stabilize planar conformations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
